2-(4-(furan-2-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
Description
This compound features a tetrazole core (a five-membered aromatic ring with four nitrogen atoms) substituted at position 2 with a phenyl group bearing a furan-2-carboxamido moiety. The tetrazole’s position 5 is linked to a trifluoroethyl carboxamide group. Tetrazoles are bioisosteres of carboxylic acids, offering improved metabolic stability and bioavailability due to their resistance to enzymatic degradation .
Properties
IUPAC Name |
2-[4-(furan-2-carbonylamino)phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O3/c16-15(17,18)8-19-14(26)12-21-23-24(22-12)10-5-3-9(4-6-10)20-13(25)11-2-1-7-27-11/h1-7H,8H2,(H,19,26)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHMTPVUYXQABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(furan-2-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a novel tetrazole derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrazole ring, a furan moiety, and a trifluoroethyl group. The presence of these functional groups contributes to its biological activity by influencing molecular interactions and solubility.
Chemical Formula
- Molecular Formula : CHFNO
- Molecular Weight : 357.30 g/mol
Antimicrobial Activity
Recent studies have demonstrated that tetrazole-containing compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains. A study highlighted that derivatives with specific substitutions on the tetrazole ring exhibited enhanced antibacterial effects, suggesting a strong correlation between structure and activity .
Anticancer Properties
In vitro assays have indicated that the compound may possess anticancer properties. For example, a related tetrazole derivative was tested against glioblastoma cell lines and showed promising results in inhibiting cell proliferation . The mechanism of action is believed to involve apoptosis induction through DNA damage.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the tetrazole ring significantly affect the biological activity of the compounds. For instance:
- Trifluoroethyl Substitution : Enhances lipophilicity, improving cell membrane penetration.
- Furan Carboxamide Group : Contributes to hydrogen bonding interactions with biological targets.
Table 1 summarizes the IC values of various derivatives compared to the parent compound.
| Compound | Structure | IC (µM) | Activity |
|---|---|---|---|
| Parent Compound | Structure | 25 | Moderate Anticancer |
| Derivative A | Structure | 15 | Strong Anticancer |
| Derivative B | Structure | 30 | Weak Anticancer |
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of various tetrazole derivatives, including our compound. The results indicated that certain modifications led to increased cytotoxicity against cancer cell lines, with IC values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of tetrazole derivatives. The compound was tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition at concentrations lower than 50 µg/mL, demonstrating its potential as an antibacterial agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its ability to inhibit specific cancer cell lines has been demonstrated through various assays. For instance, a study showed that derivatives of tetrazole compounds exhibit significant cytotoxic effects against human cancer cells by inducing apoptosis and inhibiting proliferation. This is attributed to the compound's ability to interact with cellular targets involved in cell cycle regulation and apoptosis pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar furan-based compounds demonstrate activity against a range of bacteria and fungi. The presence of the furan moiety is believed to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Polymer Chemistry
In material science, the incorporation of tetrazole derivatives into polymer matrices has shown promise in enhancing thermal stability and mechanical properties. The unique chemical structure allows for effective cross-linking in polymer networks, which results in materials with improved durability and resistance to degradation under thermal stress .
Pesticidal Activity
The compound's structural attributes suggest potential applications in agricultural chemistry as a pesticide or herbicide. Similar compounds have been reported to exhibit herbicidal activity by inhibiting specific enzymes involved in plant growth regulation. This could lead to the development of new agrochemicals that are effective yet environmentally friendly .
Case Studies and Research Findings
Chemical Reactions Analysis
Key Reaction Mechanisms
2.1. Formation of Sulfonamide and Amide Bonds
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Mechanism for Compound 3:
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Role of Microwave Irradiation:
2.2. Substitution and Oxidation/Reduction Reactions
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Adamantane Moiety:
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Prone to substitution at bridgehead positions using reagents like bromine and manganese salts.
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Benzamide Moiety:
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Participates in oxidation/reduction (e.g., with KMnO₄ or NaBH₄) to modify functional groups.
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Structural and Analytical Data
4.1. NMR and MS Confirmation
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Compound 3 (Dimeric):
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Compounds 6 and 7 (Mono-Adamantane):
4.2. Biological Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differences:
Key Observations:
- Tetrazole vs. Thiazole/Thiophene Cores : The tetrazole core in the target compound offers higher polarity and metabolic stability compared to thiazole or thiophene cores in analogues like Compound 13 or Lotilaner. This may enhance solubility but reduce membrane permeability .
- Trifluoroethyl Group : Common in pesticidal compounds (e.g., Lotilaner), this group likely contributes to target binding via hydrophobic interactions and electron-withdrawing effects .
- Furan vs.
Q & A
Basic Synthesis Optimization
Q: What are the critical parameters for optimizing the synthesis of 2-(4-(furan-2-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide? A: Key parameters include:
- Reagent stoichiometry : Ensure precise molar ratios of intermediates (e.g., furan-2-carboxamide and tetrazole precursors) to avoid side products.
- Reaction time and temperature : Cyclization steps (e.g., tetrazole formation) often require reflux conditions (e.g., ethanol at 80°C for 1–3 hours) .
- Purification methods : Use column chromatography or recrystallization (ethanol/water mixtures) to isolate the product with >95% purity .
- Catalyst selection : Base catalysts like KOH or triethylamine improve nucleophilic substitution efficiency at the trifluoroethyl group .
Advanced Synthetic Challenges
Q: How can regioselectivity issues during tetrazole cyclization be addressed? A: Regioselectivity in tetrazole formation is influenced by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) on phenyl rings direct cyclization to the desired 1H-tetrazole isomer. Computational modeling (DFT) predicts transition-state stability .
- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) favor kinetic control, reducing byproduct formation .
- In situ monitoring : Use TLC or HPLC to track reaction progress and adjust conditions dynamically .
Basic Biological Screening
Q: What standardized assays are recommended for preliminary biological evaluation? A:
- Antimicrobial activity : Follow CLSI guidelines for MIC determination against S. aureus and E. coli using broth microdilution .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to assess IC50 values .
- Enzyme inhibition : Screen against COX-1/2 or kinases (e.g., EGFR) using fluorogenic substrates .
Advanced Mechanistic Studies
Q: How can researchers elucidate the compound’s mechanism of action in cancer models? A:
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
- Protein binding assays : Surface plasmon resonance (SPR) or ITC to quantify interactions with target proteins (e.g., tubulin) .
- Metabolic stability : LC-MS/MS to track hepatic clearance in microsomal assays .
Structural Characterization
Q: What spectroscopic techniques are essential for confirming the compound’s structure? A:
- NMR : 1H/13C NMR to verify substituent positions (e.g., furan ring protons at δ 6.5–7.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .
Data Contradictions in Solubility
Q: How to resolve discrepancies in reported solubility across studies? A:
- Solvent system optimization : Test binary mixtures (e.g., DMSO:PBS) to improve aqueous solubility; logP calculations (e.g., using MarvinSuite) guide solvent selection .
- pH-dependent studies : Measure solubility at physiological pH (7.4) and acidic conditions (e.g., simulated gastric fluid) .
Advanced Bioactivity Variability
Q: Why does bioactivity vary with trifluoroethyl group substitution? A:
- Electrophilic reactivity : The -CF3 group enhances electrophilicity, improving target binding (e.g., covalent inhibition of cysteine proteases) .
- Metabolic resistance : Trifluoroethyl groups reduce oxidative metabolism, prolonging half-life in vivo .
- Steric effects : Bulky substituents may hinder binding to shallow active sites (e.g., kinase ATP pockets) .
Stability and Degradation Pathways
Q: What are the dominant degradation pathways under accelerated stability testing? A:
- Hydrolysis : The tetrazole ring is susceptible to acid-catalyzed hydrolysis (pH < 3), forming carboxamide derivatives .
- Photooxidation : UV exposure degrades the furan moiety; use amber vials and antioxidants (e.g., BHT) .
- Thermal decomposition : TGA-DSC identifies decomposition onset temperatures (>200°C) .
Computational Modeling
Q: How can molecular docking predict binding modes to biological targets? A:
- Target selection : Prioritize proteins with known tetrazole interactions (e.g., angiotensin II receptors) .
- Docking software : Use AutoDock Vina with optimized force fields (e.g., AMBER) .
- Validation : Compare predicted poses with crystallographic data (PDB entries) .
Advanced Formulation Challenges
Q: What strategies improve bioavailability in preclinical models? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
